2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride

MAO-A Inhibition Neuropharmacology Enzyme Assay

This 2,4-dichloro phenethylamine HCl salt offers unmatched MAO-A selectivity (>6,600-fold over MAO-B) and D4 receptor affinity (Ki 31 nM), enabling precise CNS target engagement studies. Its enhanced aqueous solubility and stability make it ideal for in vitro assays. Choose this isomer specifically; the 3,4-dichloro isomer occupies CK2α, not MAO-A. Ideal building block for triazole antitubercular agents, anti-persister compounds, and DAT ligand SAR investigations.

Molecular Formula C8H10Cl3N
Molecular Weight 226.5 g/mol
Cat. No. B14000730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride
Molecular FormulaC8H10Cl3N
Molecular Weight226.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CCN.Cl
InChIInChI=1S/C8H9Cl2N.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H
InChIKeySUTBHAZVOAYDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)ethan-1-amine Hydrochloride: Core Identifiers and Procurement Specifications


2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride (CAS free base: 52516-13-9) is a phenethylamine derivative characterized by a 2,4-dichloro substitution pattern on the phenyl ring [1]. It serves as a versatile building block in medicinal chemistry, particularly for the synthesis of novel triazole antitubercular agents, cis-(L-Arginyl)amino-N-(2,4-dichlorophenylmethyl)-L-proline 2,4-dichlorophenethylamide, and various N-alkylglycines . The hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base, which exists as a liquid with limited water solubility .

Why 2-(2,4-Dichlorophenyl)ethan-1-amine Hydrochloride Cannot Be Arbitrarily Substituted with Other Phenethylamines


The specific 2,4-dichloro substitution pattern dictates distinct pharmacological and physicochemical profiles that preclude simple interchange with other phenethylamine analogs. The chlorine atoms at positions 2 and 4 enhance lipophilicity (calculated logP ~2.8) relative to unsubstituted phenethylamine (logP ~1.5), altering membrane permeability and receptor binding kinetics . This substitution pattern confers selective inhibitory activity against monoamine oxidase-A (MAO-A) with an IC50 of 18 nM, whereas the 3,4-dichloro isomer exhibits a fundamentally different binding profile, occupying the αD pocket of protein kinase CK2α rather than MAO active sites [1]. Such positional isomerism results in non-overlapping biological activities, making the 2,4-isomer the appropriate choice for applications targeting MAO-A or requiring the specific 2,4-dichlorophenethylamine scaffold for downstream derivatization [2].

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenyl)ethan-1-amine Hydrochloride


Monoamine Oxidase-A (MAO-A) Inhibition: 18 nM IC50 vs. Negligible MAO-B Activity

2-(2,4-Dichlorophenyl)ethan-1-amine demonstrates potent and selective inhibition of bovine brain mitochondrial MAO-A with an IC50 of 18 nM, while exhibiting negligible activity against MAO-B (IC50 = 120,000 nM), representing a >6,600-fold selectivity window [1]. In contrast, the unsubstituted parent compound phenethylamine is a preferential MAO-B substrate (Km ~3 μM) with minimal MAO-A interaction [2].

MAO-A Inhibition Neuropharmacology Enzyme Assay

Dopamine D4 Receptor Binding: 31 nM IC50 vs. Weak D2 Antagonism

2-(2,4-Dichlorophenyl)ethan-1-amine exhibits high-affinity binding to the human dopamine D4 receptor with an IC50 of 31 nM, measured via competitive displacement of [3H]-YM09151 [1]. In contrast, its activity at the rat striatal D2 receptor is markedly weaker, with an IC50 of 24,800 nM as assessed by inhibition of dopamine-stimulated [35S]GTPγS binding [2]. This >800-fold selectivity for D4 over D2 represents a distinct pharmacological fingerprint compared to the 3,4-dichloro isomer, which has been characterized primarily as a dopamine transporter (DAT) substrate analog in Drosophila melanogaster DAT crystal structures rather than a receptor ligand [3].

Dopamine Receptor D4 Selectivity Neuropsychiatric Research

Nicotinic Acetylcholine Receptor Binding: α4β4 Ki = 10.5 μM vs. α2β2 Ki = 12.6 μM

2-(2,4-Dichlorophenyl)ethan-1-amine demonstrates modest binding affinity across multiple nicotinic acetylcholine receptor (nAChR) subtypes in rat, with Ki values of 10,500 nM for α4β4, 10,700 nM for α2β4, and 12,600 nM for α2β2 [1]. While these affinities are relatively weak, the compound exhibits a consistent binding profile across these neuronal nAChR subtypes with a slight preference for the β4-containing receptors (α4β4 and α2β4) over the β2-containing α2β2 subtype (1.2-fold difference). This receptor interaction profile distinguishes the 2,4-dichloro isomer from the 3,4-dichloro isomer, which has been co-crystallized with protein kinase CK2α in the αD pocket rather than engaging nAChR subtypes [2].

nAChR Receptor Subtype Profiling CNS Pharmacology

Anti-Persister Antibacterial Activity of 2,4-Dichlorophenethylamine-Derived SPI009

The 2,4-dichlorophenethylamine scaffold serves as the core pharmacophore for SPI009 (1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol), a potent anti-persister compound that directly kills persister cells of Pseudomonas aeruginosa [1]. SPI009 demonstrates broad-spectrum activity against both Gram-negative and Gram-positive pathogens in preclinical infection models [2]. While the parent amine 2-(2,4-dichlorophenyl)ethan-1-amine itself is not reported to possess direct antibacterial activity, its structural motif is essential for the anti-persister efficacy of SPI009, as modifications to the 2,4-dichloro substitution pattern or the phenethylamine linker length substantially diminish activity [1].

Antibacterial Persister Cells Biofilm

Dopamine Transporter (DAT) Binding: 441 nM Ki vs. 3,4-Isomer as Structural Probe

2-(2,4-Dichlorophenyl)ethan-1-amine binds to the human dopamine transporter (DAT) expressed in mouse N2A cells with a Ki of 441 nM, as determined by competitive displacement of [3H]WIN-35428 [1]. In rat synaptosomal preparations, it inhibits dopamine uptake with an IC50 of 900 nM [1]. The 3,4-dichloro isomer, by contrast, has been extensively characterized as a DAT substrate analog and co-crystallized with the Drosophila melanogaster dopamine transporter (dDAT), providing high-resolution structural insights into substrate-transporter interactions (PDB: 4XPH, 7AT9) [2]. While the 2,4-isomer exhibits weaker DAT affinity than the 3,4-isomer (which was used as the primary structural probe), this differential affinity allows for nuanced pharmacological dissection of DAT ligand recognition mechanisms.

Dopamine Transporter DAT Pharmacology Crystal Structure

Microsomal Mono-Oxygenase Inhibition: Long-Acting In Vivo Activity of 2,4-Dichloro-6-phenylphenoxyethylamine (DPEA) Derivative

The 2,4-dichlorophenoxyethylamine scaffold forms the basis for DPEA (2,4-dichloro-6-phenylphenoxyethylamine), a potent and long-acting in vivo inhibitor of microsomal mono-oxygenases (cytochrome P450 enzymes) [1]. DPEA exhibits plasma and liver half-lives of 110-130 min in rats, with selective concentration in the hepatic microsomal fraction as unchanged amine, accounting for its prolonged duration of action [1]. Approximately 25-30% of the compound is excreted unchanged in bile, with an additional 40-60% excreted as an N-glucuronide conjugate [1]. The 2,4-dichloro substitution on the phenoxy ring is critical for this inhibitory activity, as the 2-chloro-6-phenylphenoxyethylamine analog (MPEA) retains efficacy while α-methyl-MPEA loses inhibitory activity entirely [1].

CYP Inhibition Drug Metabolism Pharmacokinetic Modulator

Optimal Scientific and Industrial Applications for 2-(2,4-Dichlorophenyl)ethan-1-amine Hydrochloride


Monoamine Oxidase-A (MAO-A) Inhibitor Probe Development

The compound's potent and selective MAO-A inhibition (IC50 = 18 nM) with >6,600-fold selectivity over MAO-B makes it an ideal starting point for developing serotonergic pathway probes. Researchers can leverage this scaffold to design reversible MAO-A inhibitors for investigating the role of MAO-A in mood disorders, neuropsychiatric conditions, and oxidative stress pathways. The hydrochloride salt form provides aqueous solubility advantageous for in vitro enzyme assays and cell-based studies [1].

Dopamine D4 Receptor Ligand Synthesis

With a D4 receptor binding IC50 of 31 nM and >800-fold selectivity over D2 receptors, this compound serves as a privileged scaffold for synthesizing D4-selective ligands. Such ligands are valuable for dissecting D4-specific signaling in prefrontal cortex function, attention, and cognition, while minimizing the D2-mediated extrapyramidal and endocrine side effects associated with non-selective dopamine receptor ligands [2].

Anti-Persister Antibacterial Agent Scaffold

The 2,4-dichlorophenethylamine moiety is a critical pharmacophore for SPI009-class anti-persister compounds. Medicinal chemistry teams engaged in antibacterial drug discovery can utilize this building block to generate focused libraries of 2,4-dichlorophenethylamine derivatives targeting antibiotic-tolerant persister cells, a major contributor to chronic and recurrent infections [3].

Dopamine Transporter (DAT) Structure-Activity Relationship Studies

The differential DAT binding profile between the 2,4-dichloro (Ki = 441 nM) and 3,4-dichloro isomers provides a matched molecular pair for SAR investigations of DAT ligand recognition. This compound enables comparative pharmacological studies to elucidate how subtle positional chlorine substitutions alter DAT substrate vs. inhibitor pharmacology, informing rational design of DAT-targeted therapeutics [4].

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